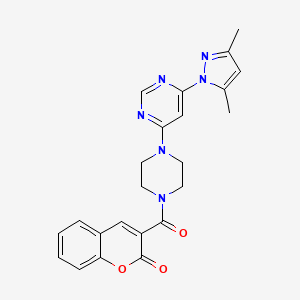
1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one often involves multi-step reactions incorporating chloropyridine and piperidine derivatives. For example, synthesis pathways may start with the reaction of piperidin-4-one derivatives with chloromethylpyridine, followed by additional steps to introduce the dithiolan moiety. The process is meticulously characterized by elemental analysis, IR, and NMR spectroscopy, ensuring the formation of the desired compound (Xue et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is determined using techniques like single-crystal X-ray diffraction, revealing crucial details about their geometric configuration. The structure often exhibits non-planarity with specific conformations for the piperidine and dithiolan rings. These structural insights are vital for understanding the compound's chemical behavior and reactivity (Xue et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and dithiolan groups include nucleophilic substitutions and condensation reactions. These reactions often lead to the formation of new bonds and functional groups, significantly altering the compound's properties. For example, reactions of dithiazoles with alkylamines yield novel disulfides and formamidines, highlighting the compound's reactivity towards nucleophiles (Hyunil Lee & K. Kim, 1993).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Single-crystal X-ray diffraction studies reveal detailed aspects of their crystalline arrangement, helping to correlate structural features with physical properties (Jorge González et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity patterns, stability, and interaction with other molecules, are closely tied to the compound's functional groups and overall structure. Studies focusing on the reactivity of similar compounds with nucleophiles, electrophiles, and during redox processes provide insights into their chemical behavior and potential applications in synthesis and material science (D. Lorcy, M. Paillard, & A. Robert, 1993).
Applications De Recherche Scientifique
Synthesis and Bioactivity
- A compound closely related to 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, namely 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. It showed broad inhibitory activities against fungi at a concentration of 1×10^-4 (Xue Si-jia, 2011).
Crystal Structure and Biological Activity
- Another related compound, 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide, was synthesized and its structure determined. This compound exhibited good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Rupatadine Study
- Rupatadine, a compound with structural similarities, was studied for its crystal structure. The study provided insights into the conformational aspects of such compounds, which can be crucial for understanding their biological activity (Manpreet Kaur et al., 2013).
Synthesis of Derivatives
- The synthesis of various derivatives of piperidine, a component in the compound of interest, was explored. These derivatives have significant roles in medicinal chemistry, offering potential for further research in this area (C. Rao et al., 2014).
Corrosion Inhibition Studies
- Piperidine derivatives have been studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This indicates potential industrial applications of such compounds (S. Kaya et al., 2016).
Propriétés
IUPAC Name |
1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2S2/c19-16-13-20-9-5-17(16)23-14-6-10-21(11-7-14)18(22)4-2-1-3-15-8-12-24-25-15/h5,9,13-15H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUOSPTXRAUYNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

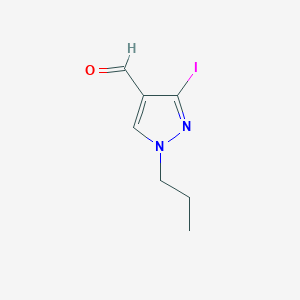
![2-bromo-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2488781.png)
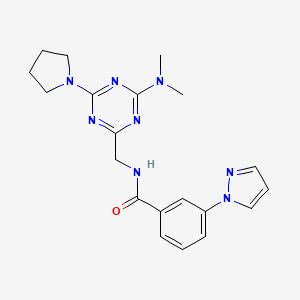
![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)
![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)
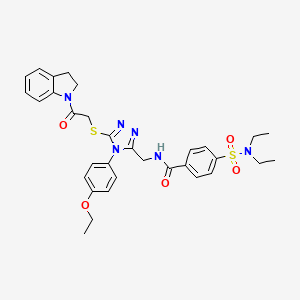
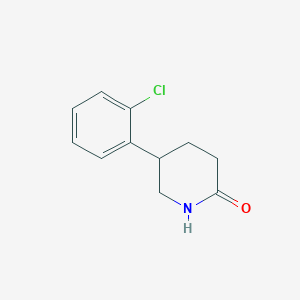
![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)


![2-{4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}benzonitrile](/img/structure/B2488801.png)
